REACTION_CXSMILES
|
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([Mg]Br)=[CH:3][CH:2]=1.[CH3:10][Sn:11](Cl)([CH3:13])[CH3:12].[Cl-].[NH4+].O>O1CCCC1>[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([Sn:11]([CH3:13])([CH3:12])[CH3:10])=[CH:3][CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)[Mg]Br)C
|
Name
|
|
Quantity
|
6.92 g
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISSOLUTION
|
Details
|
to dissolve the precipitate
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted three times with diethyl ether-hexane (1:1)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
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DISTILLATION
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Details
|
Vacuum distillation of the residue
|
Type
|
CUSTOM
|
Details
|
afforded a colorless liquid (39°-40 ° C., 0.1 mm Hg) which
|
Type
|
CUSTOM
|
Details
|
was further purified by flash chromatography (silica gel, hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)[Sn](C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |